molecular formula C19H15F3N4O3.C7H8O3S.H2O B1139733 Tosufloxacin tosilate CAS No. 107097-79-0

Tosufloxacin tosilate

Cat. No. B1139733
M. Wt: 594.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosufloxacin tosilate, identified as a new pyrrolidinyl carboxylic acid derivative, exhibits a broad antibacterial spectrum. It was developed in the late 20th century and has since been used for treating a variety of infections due to its effectiveness against a wide range of bacteria (Sawada et al., 2012).

Synthesis Analysis

The synthesis process of Tosufloxacin p-tosylate involves multiple steps, starting from ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. It includes condensation with triethyl orthoformate, displacement with 2,4-difluoroaniline, cyclization, condensation with 3-aminopyrrolidine, hydrolysis, and finally, tosylate formation, achieving an overall yield of 72.6% (L. Ming, 2003).

Molecular Structure Analysis

Quantum chemical calculations on Tosufloxacin boron complexes indicate the significant potential for anticancer drug development. These studies offer insights into structural properties, IR and NMR spectrum, and biological activities through quantum chemical descriptors and molecular docking analyses, emphasizing the complex's structural and spectral characteristics (Sayın & Karakaş, 2017).

Chemical Reactions and Properties

Studies on Tosufloxacin tosilate's interaction with bovine serum albumin (BSA) through multi-spectroscopic methods reveal insights into its chemical behavior. These interactions, characterized by fluorescence quenching, provide details on binding mechanisms, thermodynamic parameters, and conformational changes in BSA, highlighting the electrostatic interactions as the primary binding force (Deng & Liu, 2012).

Physical Properties Analysis

The formation of Tosufloxacin tosylate/hydroxypropyl-β-cyclodextrin inclusion complexes using the solution-enhanced dispersion with supercritical CO2 (SEDS) method significantly improves the solubility and dissolution rates of Tosufloxacin tosylate. This study provides detailed characterization and optimization of the process parameters, demonstrating enhanced physicochemical properties for the drug (Sun et al., 2019).

Chemical Properties Analysis

In vitro activity studies compare Tosufloxacin tosilate with other fluoroquinolones, establishing its efficacy against a wide range of bacterial species. Tosufloxacin shows high activity against Enterobacteriaceae, Acinetobacter spp., Xanthomonas maltophilia, Pseudomonas spp., and various Gram-positive bacteria, highlighting its potent antibacterial properties and broad spectrum of action (King et al., 1991).

Scientific Research Applications

Summary of the Application

This research investigates the effects of administering TFLX during the developmental period of mice. The study focuses on changes in body weight, behavioral effects, and microbiota composition .

Methods of Application or Experimental Procedures

TFLX was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period (4–6 weeks of age) or adulthood (8–10 weeks of age). Body weights of the mice were measured weekly to monitor growth rate. Behavioral tests were conducted on 11–12-week-old mice to examine the neurobehavioral effects of the treatment. To examine the effects of the treatment on microbiota, fecal samples were collected from the rectum of mice dissected at 12 weeks of age, and 16s rRNA analysis was conducted .

Results or Outcomes

The results showed increased body weights after TFLX administration, without any long-term effects. Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation. Gut microbiota analysis revealed significant differences in bacterial composition. These findings indicated that TFLX administration during the developmental period affects mice growth rate, neurobehavior, and gut microbiota structure .

2. Spectroscopic Analysis and Dissolution Properties Study of Tosufloxacin Tosylate/Hydroxypropyl-β-Cyclodextrin Inclusion Complex

Methods of Application or Experimental Procedures

The inclusion complex was prepared using solution-enhanced dispersion with supercritical CO2 (SEDS). The effects of operating pressure, temperature, drug concentration, and solution flow rate on the particle size and morphology of the inclusion complex were analyzed. The prepared inclusion complex was characterized using various spectroscopic and analytical techniques .

Results or Outcomes

The solubility of the inclusion complex (489.87 μg/mL) was significantly higher than that of TFLX, and the dissolution rate of TFLX increased from the initial 13.99 to 61.04% in ultrapure water. The study concluded that the TFLX/HP-β-CD inclusion complex prepared by manipulating SEDS process conditions could significantly improve the dissolution and solubility of the water-insoluble TFLX .

3. Comparison of Preparation Methods on Tosufloxacin Tosylate/Hydroxypropyl-β-Cyclodextrin Inclusion Complex

Methods of Application or Experimental Procedures: The effects of different preparation methods on the inclusion complex were investigated using various analytical techniques .

Results or Outcomes: The study provided insights into the optimal preparation methods for the TFLX/HP-β-CD inclusion complex .

4. Spectroscopic Analysis and Dissolution Properties Study of Tosufloxacin Tosylate/Hydroxypropyl-β-Cyclodextrin Inclusion Complex

Methods of Application or Experimental Procedures

The inclusion complex was prepared using solution-enhanced dispersion with supercritical CO2 (SEDS). The effects of operating pressure, temperature, drug concentration, and solution flow rate on the particle size and morphology of the inclusion complex were analyzed. The prepared inclusion complex was characterized using various spectroscopic and analytical techniques .

Results or Outcomes

The solubility of the inclusion complex (489.87 μg/mL) was significantly higher than that of TFLX, and the dissolution rate of TFLX increased from the initial 13.99 to 61.04% in ultrapure water. The study concluded that the TFLX/HP-β-CD inclusion complex prepared by manipulating SEDS process conditions could significantly improve the dissolution and solubility of the water-insoluble TFLX .

5. Comparison of Preparation Methods on Tosufloxacin Tosylate/Hydroxypropyl-β-Cyclodextrin Inclusion Complex

Methods of Application or Experimental Procedures: The effects of different preparation methods on the inclusion complex were investigated using various analytical techniques .

Results or Outcomes: The study provided insights into the optimal preparation methods for the TFLX/HP-β-CD inclusion complex .

Safety And Hazards

Tosufloxacin has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . Precautions should be revised in the package insert .

Future Directions

Studies on the effects of its early-stage administration are limited . Therefore, future research could focus on analyzing the later effects of its developmental administration by monitoring growth rate, neurobehavior, and gut microbiota in mice .

properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULTCPIIYRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosufloxacin tosilate

CAS RN

1400591-39-0
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin tosilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSUFLOXACIN TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.